4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Lipophilicity Membrane permeability Drug-likeness

This compound is the critical midpoint reference standard for the G619 cluster (logP 3.45, logD 3.45, logSw -3.75), ideal for calibrating assay conditions before expanding to more lipophilic/hydrophilic analogs. Its 4-acetyl group eliminates the PABA-mimetic pharmacophore, making it a chemically matched negative control for antibacterial DHPS screens. Synthetically tractable 4-acetyl handle enables SAR expansion. Available 57 mg, ships within 1 week.

Molecular Formula C20H19N3O4S
Molecular Weight 397.45
CAS No. 895806-43-6
Cat. No. B2690273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
CAS895806-43-6
Molecular FormulaC20H19N3O4S
Molecular Weight397.45
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C20H19N3O4S/c1-3-27-20-12-11-19(21-22-20)16-5-4-6-17(13-16)23-28(25,26)18-9-7-15(8-10-18)14(2)24/h4-13,23H,3H2,1-2H3
InChIKeyKGKVAHILKDPAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes57 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 895806-43-6): Structural Identity and Class Context for Procurement Decisions


4-Acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide (CAS 895806-43-6; ChemDiv Compound ID G619-0264) is a synthetic small-molecule sulfonamide derivative with molecular formula C₂₀H₁₉N₃O₄S and molecular weight 397.45 g/mol . The compound integrates three pharmacophoric elements: a 4-acetylbenzenesulfonamide moiety, a central meta-substituted phenyl linker, and a 6-ethoxypyridazine ring system. It is listed in the ChemDiv screening compound library and is supplied as a research-grade chemical with a reported available quantity of 57 mg and a typical shipping time of one week . Sulfonamide derivatives incorporating pyridazine rings have been investigated for chloride channel inhibition (CFTR and CaCC), carbonic anhydrase isozyme modulation, and monoamine oxidase inhibition, depending on specific substitution patterns [1][2]. However, quantitative biological activity data for this precise compound remain unpublished in the peer-reviewed primary literature at the time of this analysis.

Why 4-Acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide Cannot Be Replaced by Generic Pyridazine Sulfonamide Analogs


Within the pyridazine-benzenesulfonamide chemical space, minor structural modifications produce substantial shifts in physicochemical properties that directly govern membrane permeability, solubility, and target engagement potential [1]. The target compound bears a 4-acetyl electron-withdrawing group on the benzene ring together with a 6-ethoxy substituent on the pyridazine, a combination that yields a distinct logP of 3.45 and a polar surface area (PSA) of 83.21 Ų — values that differ measurably from its closest ChemDiv catalog analogs, including the 4-methoxy variant (logP 3.89, PSA 76.93) and the 4-bromo variant (logP 4.74, PSA 69.38) . In contrast, the structurally related veterinary antibiotic sulfaethoxypyridazine (CAS 963-14-4) contains a 4-amino group (instead of 4-acetyl), conferring antibacterial dihydropteroate synthase inhibitory activity (IC₅₀ ~17 nM) that is absent from the acetyl-substituted scaffold, which eliminates the primary amine required for the para-aminobenzoic acid mimetic mechanism . Consequently, substituting this compound with an in-class analog or the simpler sulfaethoxypyridazine would not preserve the same physicochemical profile nor the intended screening-library phenotype, making such interchange scientifically invalid without explicit re-validation.

Quantitative Differentiation Evidence for 4-Acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide vs. Closest Analogs


Lipophilicity (logP) Comparison: 4-Acetyl vs. 4-Methoxy and 4-Bromo Analogs

The target compound (G619-0264) exhibits a calculated logP of 3.4514, positioning it between the more hydrophilic 4-methoxy analog (G619-0251, logP 3.8917) and the significantly more lipophilic 4-bromo analog (G619-0195, logP 4.7432) . The measured difference of –0.44 logP units relative to the methoxy analog translates to an approximately 2.75-fold lower octanol-water partition coefficient, while the 1.29 logP unit gap versus the bromo analog corresponds to a roughly 19.5-fold difference in lipophilicity, directly influencing passive membrane permeability predictions in ADME profiling .

Lipophilicity Membrane permeability Drug-likeness

Distribution Coefficient (logD) as a Predictor of Physiological Partitioning

At physiological pH, the target compound has a calculated logD of 3.4471, which is 0.44 log units lower than the 4-methoxy analog (logD 3.8913) and 1.28 log units lower than the 4-bromo analog (logD 4.732) . The near-identity between logP (3.4514) and logD (3.4471) for the target compound indicates that the molecule is essentially unionized at the pH of the calculation, a property that minimizes pH-dependent variability in tissue distribution and simplifies pharmacokinetic interpretation relative to ionizable analogs .

Distribution coefficient Ionization state Tissue partitioning

Aqueous Solubility (logSw) Ranking Within the G619 Sub-Series

The target compound's calculated logSw of –3.7544 indicates intermediate aqueous solubility, superior to the 4-bromo analog (logSw –4.5175) but lower than the 4-methoxy analog (logSw –4.0963) . The 0.76 logSw unit difference vs. the bromo analog corresponds to an approximately 5.8-fold higher predicted aqueous solubility for the acetyl compound, potentially reducing precipitation risk in in vitro assay buffers and enabling a wider range of DMSO stock concentrations for screening .

Aqueous solubility Formulation potential Bioavailability

Polar Surface Area Differentiation: Implications for CNS Penetration and Oral Absorption

The target compound possesses a calculated polar surface area (PSA) of 83.21 Ų, which is 6.3 Ų higher than the 4-methoxy analog (PSA 76.93 Ų) and 13.8 Ų higher than the 4-bromo analog (PSA 69.38 Ų) . The incremental increase in PSA arises from the additional carbonyl oxygen of the acetyl group, creating a hydrogen-bond acceptor count of 9 compared to 8 for the methoxy analog and 7 for the bromo analog . A PSA below 90 Ų is generally considered permissive for blood-brain barrier penetration, while a PSA below 140 Ų supports acceptable oral absorption, placing all three compounds within the CNS-accessible chemical space, yet with the acetyl variant carrying a slightly higher desolvation penalty for passive membrane crossing .

Polar surface area Blood-brain barrier Oral absorption Drug-likeness

Functional Group Differentiation: 4-Acetyl vs. 4-Amino in Sulfaethoxypyridazine — Divergent Pharmacological Mechanisms

Sulfaethoxypyridazine (CAS 963-14-4; 4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide) acts as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS) with an IC₅₀ of ~17 nM against Pneumocystis carinii DHPS, a mechanism requiring the free 4-amino group as a para-aminobenzoic acid (PABA) mimetic . The target compound replaces this 4-amino group with a 4-acetyl substituent (—COCH₃), which sterically and electronically precludes the PABA-mimetic binding mode, thereby abolishing the antibacterial DHPS inhibitory activity . This structural divergence redirects the compound away from antibacterial screening applications and toward target classes where the acetyl carbonyl can serve as a hydrogen-bond acceptor or where the electron-withdrawing acetyl group modulates the sulfonamide NH acidity for interactions with metalloenzyme active sites, as documented for pyridazinone-substituted benzenesulfonamide carbonic anhydrase IX inhibitors [1].

Structure-activity relationship Sulfonamide antibiotic Enzyme inhibition Target selectivity

Class-Level Anticancer Potential: Pyridazine-Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors with Selective Antiproliferative Activity

An expanded series of pyridazine-containing benzenesulfonamides was evaluated against four human carbonic anhydrase isoforms (hCA I, II, IX, XII), revealing a pronounced and consistent inhibition trend toward the cancer-associated membrane-bound isoform hCA IX, with select compounds achieving subnanomolar inhibition constants [1]. In concentration-dependent antiproliferative assays, two lead compounds from this series exhibited selective cytotoxicity toward PANC-1 pancreatic cancer cells and SK-MEL-2 melanoma cells, respectively, while sparing normal ARPE-19 retinal pigment epithelial cells at 50 μM, demonstrating a therapeutically relevant selectivity window [1]. Although the specific target compound (G619-0264) was not among the individual compounds assayed in this study, it shares the core pyridazine-benzenesulfonamide scaffold and the meta-phenyl linker geometry with the active chemotype, placing it within the same structure-activity landscape identified as productive for hCA IX-targeted anticancer lead identification [1].

Carbonic anhydrase IX Cancer Antiproliferative Hypoxic tumor microenvironment

Procurement-Relevant Application Scenarios for 4-Acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide


Carbonic Anhydrase IX Inhibitor Screening in Oncology Drug Discovery

Based on the established class-level evidence that pyridazine-benzenesulfonamide derivatives display potent and selective inhibition of the tumor-associated carbonic anhydrase IX isoform [1], this compound is a structurally appropriate candidate for inclusion in hCA IX-focused screening cascades. Its intermediate lipophilicity (logP 3.45) and moderate polar surface area (83.21 Ų) are compatible with cellular assays under both normoxic and hypoxic conditions, and the acetyl substituent provides a synthetically tractable handle for subsequent structure-activity relationship (SAR) expansion if the compound registers as a hit .

Physicochemical Property Benchmarking in ChemDiv Library Subset Selection

When designing a focused screening library from the ChemDiv G619 sub-series, the target compound serves as a critical midpoint reference standard for lipophilicity and solubility. Its logP (3.45), logD (3.45), and logSw (–3.75) values lie at the arithmetic center of the G619 cluster, making it the optimal compound for calibrating assay conditions — including DMSO stock concentration, serial dilution protocols, and acceptable co-solvent concentrations — before expanding to the more lipophilic bromo or more hydrophilic methoxy analogs [1].

Negative Control for Antibacterial Dihydropteroate Synthase (DHPS) Assays

The replacement of the 4-amino group with 4-acetyl eliminates the PABA-mimetic pharmacophore required for DHPS inhibition, providing a direct structural justification for using this compound as a chemically matched negative control in antibacterial screening panels that include sulfaethoxypyridazine or sulfamethoxypyridazine as positive controls . This application is particularly relevant for laboratories conducting antibiotic discovery programs that require inactive structural analogs to validate assay specificity.

Metalloenzyme Inhibitor Lead Identification via Sulfonamide Zinc-Binding Motif

The unsubstituted sulfonamide –SO₂NH– group, combined with the electron-withdrawing 4-acetyl substituent that increases NH acidity, presents a zinc-binding motif recognized by multiple metalloenzyme families including carbonic anhydrases and certain matrix metalloproteinases [2]. Procurement of this compound is warranted for screening panels targeting zinc-dependent enzymes where the sulfonamide primary recognition element is desired and where the pyridazine ring provides a tunable vector for isoform selectivity engineering.

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